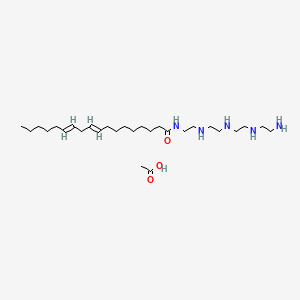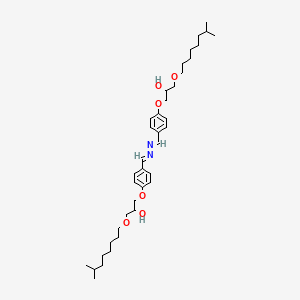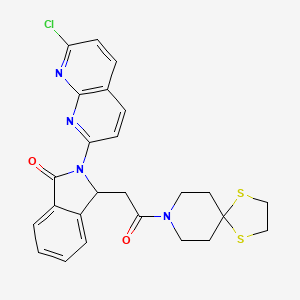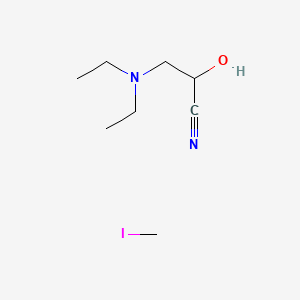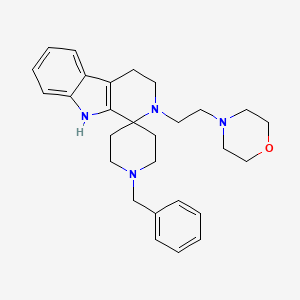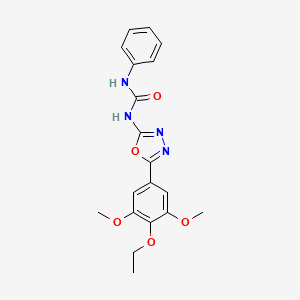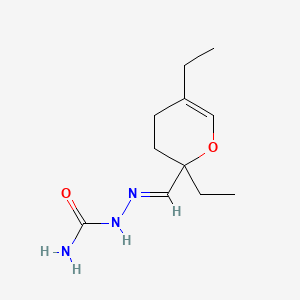
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone is a heterocyclic compound that belongs to the class of pyrans
Métodos De Preparación
The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone typically involves the reaction of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde with semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the semicarbazone derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone can be compared with other similar compounds such as:
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: The parent compound without the semicarbazone group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: A related compound with different substituents.
2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: A similar compound with methyl groups instead of ethyl groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
34300-45-3 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
[(E)-(2,5-diethyl-3,4-dihydropyran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H19N3O2/c1-3-9-5-6-11(4-2,16-7-9)8-13-14-10(12)15/h7-8H,3-6H2,1-2H3,(H3,12,14,15)/b13-8+ |
Clave InChI |
ROGKAYRWRDBXAF-MDWZMJQESA-N |
SMILES isomérico |
CCC1=COC(CC1)(CC)/C=N/NC(=O)N |
SMILES canónico |
CCC1=COC(CC1)(CC)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


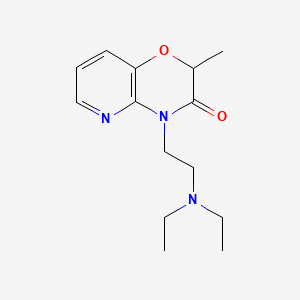

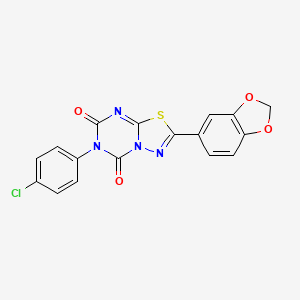
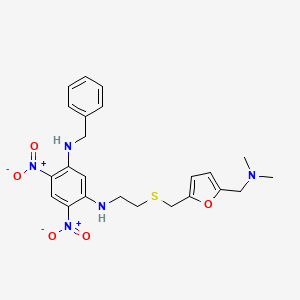


![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
